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molecular formula C10H13FO2 B1631549 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol

2-(2-Fluoro-4-methoxyphenyl)propan-2-ol

Cat. No. B1631549
M. Wt: 184.21 g/mol
InChI Key: RNCUHIILUNOEGW-UHFFFAOYSA-N
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Patent
US04745233

Procedure details

17.75 g (0.125 mole) methyliodide are dissolved in diethylether and the resulting solution is added dropwise with stirring to 3.04 g magnesium chips in 15 ml anhydrous ether. The mixture is then heated under reflux for 30 minutes, followed by the dropwise addition with stirring of a solution of 16.82 g (0.1 mole) 2-fluoro-4-methoxy-acetophenone in diethylether. After heating under reflux for 2 hours, the reaction mixture is cooled, poured onto ice and the corresponding deposit dissolved by addition of aqueous NH4Cl solution. The ether phase is separated off, the aqueous phase is extracted with ether, the combined ether phases are washed with aqueous solutions of NaHSO3, NaHCO3 and then with pure water, dried over Na2SO4 and the ether removed. Distillation of the residual oil in a high vacuum gives 14.9 g 2-(2-fluoro-4-methoxyphenyl)-2-propanol.
Quantity
17.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
16.82 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]I.[Mg].[CH3:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][C:8]=1[F:15])=[O:6].[NH4+].[Cl-]>C(OCC)C>[F:15][C:8]1[CH:9]=[C:10]([O:13][CH3:14])[CH:11]=[CH:12][C:7]=1[C:5]([OH:6])([CH3:1])[CH3:4] |f:3.4|

Inputs

Step One
Name
Quantity
17.75 g
Type
reactant
Smiles
CI
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
3.04 g
Type
reactant
Smiles
[Mg]
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
16.82 g
Type
reactant
Smiles
CC(=O)C1=C(C=C(C=C1)OC)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the resulting solution is added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
followed by the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled
ADDITION
Type
ADDITION
Details
poured onto ice
CUSTOM
Type
CUSTOM
Details
The ether phase is separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with ether
WASH
Type
WASH
Details
the combined ether phases are washed with aqueous solutions of NaHSO3, NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with pure water, dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the ether removed
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residual oil in a high vacuum

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)OC)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 14.9 g
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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